molecular formula C21H24FN3O2 B2939441 4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2249336-61-4

4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

Cat. No. B2939441
CAS RN: 2249336-61-4
M. Wt: 369.44
InChI Key: VGTOUUIUAMLGKL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, such as a fluoro group, a pyrrole ring, a piperidine ring, and an azetidinone group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluoro group might be introduced using a fluorinating agent, while the pyrrole and piperidine rings might be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR and mass spectrometry would likely be used to confirm the structure of the synthesized compound .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present. For example, the fluoro group might make the compound more electrophilic, while the nitrogen in the pyrrole and piperidine rings might act as a nucleophile .

properties

IUPAC Name

4-[1-(3-fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-21(2)18(23-20(21)27)14-7-11-25(12-8-14)19(26)15-5-6-17(16(22)13-15)24-9-3-4-10-24/h3-6,9-10,13-14,18H,7-8,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTOUUIUAMLGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)N4C=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

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